N-(2-fluoro-4-methylphenyl)benzamide

Description

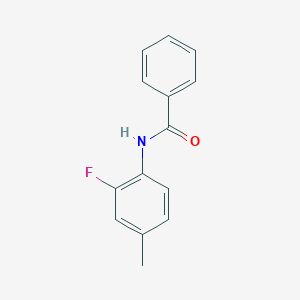

N-(2-fluoro-4-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the ortho-position and a methyl group at the para-position on the aniline ring. Fluorinated benzamides are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to participate in hydrogen bonding, which can influence biological activity .

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKSDMPHKRABEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)benzamide typically involves the reaction of 2-fluoro-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-4-methylaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like acetonitrile can enhance the solubility of reactants and facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups on the benzene ring can influence the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the benzamide scaffold significantly influence physical properties such as solubility, melting point, and crystallinity. For example:

- N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) : This isomer features two fluorine atoms (ortho and para) on the aniline ring. The crystal structure reveals extensive hydrogen bonding (N–H···O and C–H···F interactions), contributing to its stability and packing efficiency .

- N-(3-fluoro-4-methylphenyl)-4-methylbenzamide : The meta-fluoro and para-methyl substituents may sterically hinder intermolecular interactions, reducing crystallinity compared to the target compound .

Table 1: Substituent Effects on Physical Properties

Spectroscopic Characteristics

Infrared (IR) spectroscopy highlights functional group vibrations, particularly the carbonyl (C=O) stretch, which varies with substituent electronic effects:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluoro-4-methylphenyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling a fluorinated aniline derivative (e.g., 2-fluoro-4-methylaniline) with a benzoyl chloride under Schotten-Baumann conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use dichloromethane or THF for solubility and reactivity balance.

- Catalysts : Triethylamine or DMAP can enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. Fluorine coupling in F NMR aids in verifying para-fluoro substitution .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% threshold for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How can crystallographic data be obtained and interpreted for structural elucidation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELX or WinGX:

- Data Collection : Optimize crystal growth via vapor diffusion (e.g., ethyl acetate/pentane).

- Refinement : SHELXL refines positional and thermal parameters; ORTEP-3 generates publication-quality molecular diagrams .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

- Methodology :

- Dynamic NMR Studies : Assess conformational flexibility (e.g., hindered rotation of the benzamide group) that may explain NMR vs. SCXRD mismatches.

- Density Functional Theory (DFT) : Compare experimental SCXRD bond lengths/angles with computational models to identify steric or electronic anomalies .

Q. What experimental strategies are effective for analyzing thermal stability and decomposition pathways?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition onset (~250–300°C typical for benzamides).

- DSC : Identify phase transitions (e.g., melting points) and exothermic/endothermic events linked to degradation .

Q. How to design biological assays to evaluate the compound’s interaction with enzyme targets?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC determination via dose-response curves.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized targets.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding mutagenesis studies to validate key residues .

Q. What approaches mitigate low yields in multi-step syntheses, particularly during fluorination or coupling steps?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in fluorination.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions.

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time optimization .

Q. How to address contradictions in reported bioactivity data across studies?

- Methodology :

- Dose-Response Reproducibility : Validate assays across independent labs with standardized protocols (e.g., CLIA guidelines).

- Off-Target Profiling : Use broad-panel screening (e.g., Eurofins Cerep) to identify confounding interactions.

- Meta-Analysis : Apply statistical tools (e.g., R/Bioconductor) to reconcile variability in IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.